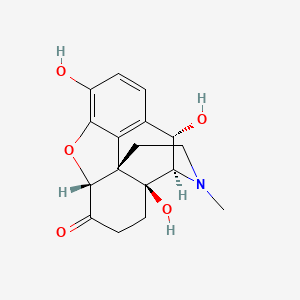
4-(4-(Hydroxyamino)phenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Hydroxyamino)phenyl)morpholin-3-one is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyamino group attached to a phenyl ring, which is further connected to a morpholin-3-one structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one typically involves multiple steps. One common method starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite and a catalyst . This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide . The next step involves a one-pot transformation of this intermediate to 4-(4-nitrophenyl)morpholin-3-one, which is subsequently hydrogenated to yield 4-(4-aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the same synthetic route as described above but optimized for large-scale production. Key factors include the use of efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Hydroxyamino)phenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or calcium hypochlorite as oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Phenylboronic acid as a catalyst for coupling reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(4-(Hydroxyamino)phenyl)morpholin-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: A closely related compound with an amino group instead of a hydroxyamino group.
4-(4-Nitrophenyl)morpholin-3-one: An intermediate in the synthesis of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one.
Uniqueness
This compound is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
4-[4-(hydroxyamino)phenyl]morpholin-3-one |
InChI |
InChI=1S/C10H12N2O3/c13-10-7-15-6-5-12(10)9-3-1-8(11-14)2-4-9/h1-4,11,14H,5-7H2 |
Clave InChI |
NPJGFKYPGHJUFC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)


![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)



![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)




